molecular formula C28H26FN3O6 B11299596 Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11299596
M. Wt: 519.5 g/mol
InChI Key: VLXNXYITBCSQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorobenzylamine, which is then reacted with other reagents to form the desired product. The reaction conditions often involve the use of solvents such as ethylene glycol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl and methoxybenzyl groups, along with the imidazolidinone ring, provides a distinct chemical profile that can be leveraged for specific scientific and industrial purposes.

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-7-11-21(12-8-19)30-25(33)16-24-26(34)32(22-13-9-20(29)10-14-22)28(36)31(24)17-18-5-4-6-23(15-18)37-2/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

VLXNXYITBCSQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.